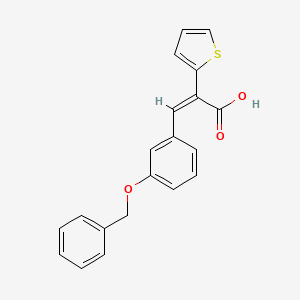
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as TTA-A2, is a synthetic compound that is widely used in scientific research. It belongs to the class of retinoic acid receptor-related orphan receptors (RORs) agonists, which are known to regulate various physiological processes, including metabolism, immunity, and circadian rhythm. TTA-A2 has been shown to have potential therapeutic applications in several diseases, including autoimmune disorders, cancer, and metabolic disorders.
Wirkmechanismus
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid acts as an agonist of RORs, which are nuclear receptors that regulate gene expression. RORs play a crucial role in the regulation of various physiological processes, including metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid binds to RORs and activates them, leading to the modulation of gene expression. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm.
Biochemical and Physiological Effects:
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have beneficial effects in animal models of autoimmune disorders, cancer, and metabolic disorders. However, (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has some limitations for lab experiments. It is a synthetic compound that may have some off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid may also have some toxicity concerns, which need to be addressed before its use in humans.
Zukünftige Richtungen
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and metabolic disorders. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in regulating circadian rhythm. Further research is needed to understand the mechanism of action of (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid and its potential off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the coupling of 3-phenylmethoxybenzaldehyde with thiophene-2-boronic acid, followed by the Heck reaction with 2-bromoacrylic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to modulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been found to have beneficial effects in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJARPROIBLYDR-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)
![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)
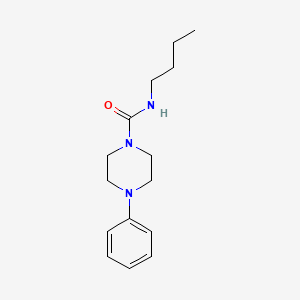
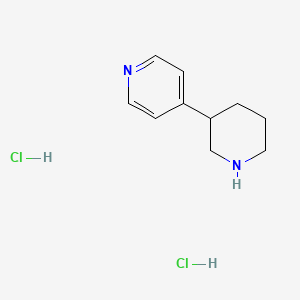
![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)
![4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2952698.png)
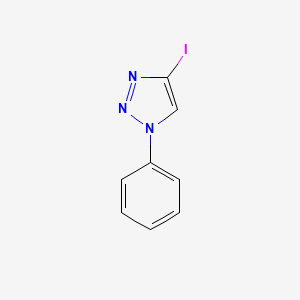
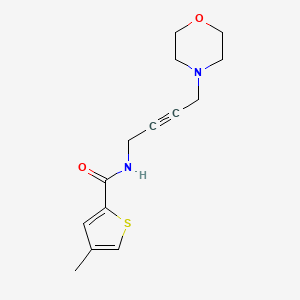
![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)
